Raphanatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

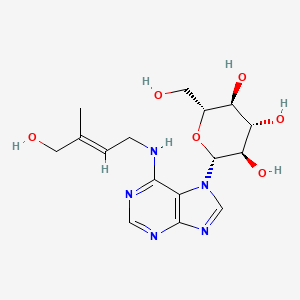

Raphanatin: is a naturally occurring cytokinin, a class of phytohormones that play a crucial role in plant growth and development. Cytokinins are adenine derivatives and can be classified by their N6-side chain as isoprenoid or aromatic cytokinins. This compound is an isoprenoid cytokinin and is known for its role in delaying senescence and promoting cell division in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of Raphanatin typically involves the glycosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glucosyltransferases, which transfer a glucose moiety to trans-zeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound is less common due to the complexity of the synthesis and the availability of natural sources. advancements in biotechnological methods, such as the use of genetically modified microorganisms, have shown promise in producing this compound on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: : Raphanatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and function in plants.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: : The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products play significant roles in the regulation of plant growth and development .

Applications De Recherche Scientifique

Plant Physiology

Raphanatin has been extensively studied for its effects on plant physiology. Key findings include:

- Delaying Senescence : Research indicates that this compound can effectively delay leaf senescence, enhancing the longevity and productivity of crops. This property is particularly valuable for extending the harvest period and improving crop yields.

- Promoting Cell Division : In various experimental setups, this compound has been shown to stimulate cell division in plant tissues, which is essential for growth and development.

- Regulating Developmental Processes : Studies have revealed that this compound influences root growth and other developmental processes by activating specific signaling pathways associated with cytokinin receptors.

Agricultural Industry

The agricultural applications of this compound are notable:

- Crop Yield Enhancement : Due to its ability to promote growth and delay senescence, this compound is utilized in agricultural practices to enhance crop yield and quality. Field trials have demonstrated significant improvements in the productivity of various crops treated with this compound-based formulations.

- Stress Resistance : Research has indicated that this compound may help plants withstand abiotic stresses such as drought and salinity by modulating stress response pathways.

Case Study: Application in Tomato Plants

A study conducted on tomato plants examined the effects of this compound on growth parameters and fruit yield:

- Methodology : Tomato plants were treated with varying concentrations of this compound during different growth stages.

- Findings : Results showed a significant increase in plant height (up to 30%), leaf area, and fruit yield compared to control groups. The treated plants exhibited delayed senescence, resulting in prolonged fruiting periods.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Plant Height (cm) | 60 | 78 |

| Leaf Area (cm²) | 150 | 210 |

| Fruit Yield (kg) | 5 | 7 |

Case Study: Impact on Rice Cultivation

Another study focused on the impact of this compound on rice cultivation:

- Methodology : Different concentrations of this compound were applied during the early growth stages to assess its impact on growth and stress resistance.

- Findings : The application resulted in enhanced growth rates, improved root development, and greater resistance to drought conditions.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Root Length (cm) | 15 | 22 |

| Drought Tolerance (%) | 60 | 80 |

Mécanisme D'action

Raphanatin exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that regulates gene expression and promotes various physiological processes. The molecular targets of this compound include histidine kinases and response regulators, which are key components of the cytokinin signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds to Raphanatin include trans-Zeatin, trans-Zeatin-9-glucoside, and other cytokinin-N-glucosides. These compounds share structural similarities and often exhibit overlapping biological activities .

Uniqueness: : The uniqueness of this compound lies in its specific glycosylation pattern, which influences its stability and activity in plants. Unlike other cytokinins, this compound has been shown to have distinct effects on the transcriptome and proteome of plants, highlighting its unique role in plant physiology .

Propriétés

Numéro CAS |

38165-56-9 |

|---|---|

Formule moléculaire |

C16H23N5O6 |

Poids moléculaire |

381.38 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |

Clé InChI |

HTDHRCLVWUEXIS-HNVSNYHQSA-N |

SMILES |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

SMILES isomérique |

C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

SMILES canonique |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-beta-D-glucopyranosylzeatin raphanatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.